molecular formula C16H15BrMgO B14901102 2-(2-Allylphenoxymethyl)phenylmagnesium bromide

2-(2-Allylphenoxymethyl)phenylmagnesium bromide

Cat. No.: B14901102
M. Wt: 327.50 g/mol
InChI Key: JLUOZJJYDPRFRS-UHFFFAOYSA-M
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Description

2-(2-allylphenoxymethyl)phenylmagnesium bromide, 0.25 M in tetrahydrofuran, is an organomagnesium compound commonly used as a Grignard reagent in organic synthesis. Grignard reagents are pivotal in forming carbon-carbon bonds, making them essential tools in the synthesis of various organic compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 2-(2-allylphenoxymethyl)phenylmagnesium bromide typically involves the reaction of 2-(2-allylphenoxymethyl)bromobenzene with magnesium in the presence of tetrahydrofuran as a solvent. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar principles but on a larger scale. The reaction is conducted in large reactors with precise control over temperature and pressure to ensure high yield and purity. The use of automated systems for the addition of reagents and solvents, as well as for the removal of by-products, enhances efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

2-(2-allylphenoxymethyl)phenylmagnesium bromide undergoes several types of chemical reactions, including:

    Nucleophilic Addition: Reacts with carbonyl compounds to form alcohols.

    Nucleophilic Substitution: Reacts with alkyl halides to form new carbon-carbon bonds.

    Coupling Reactions: Participates in cross-coupling reactions with various electrophiles.

Common Reagents and Conditions

    Carbonyl Compounds: Aldehydes and ketones are common reagents for nucleophilic addition reactions.

    Alkyl Halides: Used in nucleophilic substitution reactions.

    Catalysts: Palladium or nickel catalysts are often used in coupling reactions.

Major Products

    Alcohols: Formed from the reaction with carbonyl compounds.

    Alkanes and Alkenes: Formed from nucleophilic substitution and coupling reactions.

Scientific Research Applications

2-(2-allylphenoxymethyl)phenylmagnesium bromide is widely used in scientific research due to its versatility in organic synthesis. Some applications include:

    Chemistry: Synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Preparation of biologically active compounds for research purposes.

    Medicine: Development of new drug candidates through the synthesis of novel compounds.

    Industry: Production of fine chemicals and intermediates for various industrial processes.

Mechanism of Action

The compound acts as a nucleophile in chemical reactions, attacking electrophilic centers in other molecules. The magnesium atom in the compound coordinates with the oxygen atom in the tetrahydrofuran solvent, stabilizing the reactive intermediate and facilitating the transfer of the allylphenoxymethyl group to the target molecule.

Comparison with Similar Compounds

Similar Compounds

  • Phenylmagnesium bromide
  • Vinylmagnesium bromide
  • Methylmagnesium bromide

Uniqueness

Compared to similar compounds, 2-(2-allylphenoxymethyl)phenylmagnesium bromide offers unique reactivity due to the presence of the allyl group, which can participate in additional reactions such as polymerization or cross-coupling. This makes it a valuable reagent for synthesizing more complex and diverse organic molecules.

Properties

Molecular Formula

C16H15BrMgO

Molecular Weight

327.50 g/mol

IUPAC Name

magnesium;1-(phenylmethoxy)-2-prop-2-enylbenzene;bromide

InChI

InChI=1S/C16H15O.BrH.Mg/c1-2-8-15-11-6-7-12-16(15)17-13-14-9-4-3-5-10-14;;/h2-7,9,11-12H,1,8,13H2;1H;/q-1;;+2/p-1

InChI Key

JLUOZJJYDPRFRS-UHFFFAOYSA-M

Canonical SMILES

C=CCC1=CC=CC=C1OCC2=CC=CC=[C-]2.[Mg+2].[Br-]

Origin of Product

United States

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